molecular formula C29H43N2O4+ B012848 Otilonium CAS No. 105360-89-2

Otilonium

Cat. No. B012848
M. Wt: 483.7 g/mol
InChI Key: NQHNLNLJPDMBFN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Otilonium bromide is a spasmolytic drug that is used to treat gastrointestinal disorders. It is a quaternary ammonium compound that is synthesized through a series of chemical reactions. Otilonium has been extensively studied for its therapeutic effects on various gastrointestinal conditions, and its mechanism of action has been elucidated through scientific research.

Scientific Research Applications

Inhibition of Calcium Channels in Intestinal Smooth Muscle

Otilonium bromide (OB) is primarily known for its role as an intestinal antispasmodic. Its effectiveness is partly due to its ability to inhibit calcium entry through L-type calcium channels in human intestinal smooth muscle. This inhibition reduces contractile activity in the intestines, which underlies its muscle relaxant effects (Strege et al., 2004).

Impact on Nitrergic and Tachykininergic Pathways

OB's chronic administration has been studied for its effects on enteric neurons, neuromuscular transmission, and interstitial cells of Cajal, which are key regulators of gut function. This provides insights into the drug's mechanism in treating functional bowel disorders like irritable bowel syndrome (Cipriani et al., 2015).

Blockage of Neuronal Nicotinic ACh Receptors

OB also acts as a potent blocker of neuronal nicotinic acetylcholine receptors (AChR) as well as a mild wide-spectrum Ca2+ channel blocker in bovine adrenal chromaffin cells. This blocking ability contributes to its spasmolytic effects (Gandía et al., 1996).

Inhibition of Muscarinic M3 Receptor-Coupled Calcium Signals

OB inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts, which suggests an anti-secretory action that could be beneficial in IBS patients suffering from diarrhea (Lindqvist et al., 2002).

Effects on Colonic Motility Patterns

OB influences motility patterns in the human colon, particularly impacting spontaneous rhythmic phasic contractions and smooth muscle tone. It works by blocking calcium influx through L-type calcium channels and interfering with cellular calcium mobilization necessary for smooth muscle contraction (Rychter et al., 2014).

Broad-Spectrum Antimicrobial Activity

Interestingly, OB has shown broad-spectrum antibacterial and antifungal activity, including against multidrug-resistant strains. This suggests its potential use as a poorly absorbed intestinal antimicrobial therapy (Cunningham et al., 2021).

properties

CAS RN

105360-89-2

Product Name

Otilonium

Molecular Formula

C29H43N2O4+

Molecular Weight

483.7 g/mol

IUPAC Name

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium

InChI

InChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1

InChI Key

NQHNLNLJPDMBFN-UHFFFAOYSA-O

SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC

Other CAS RN

105360-89-2

synonyms

N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide
octylonium
octylonium bromide
octylonium iodide
otilonium bromide
Spasmomen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otilonium
Reactant of Route 2
Reactant of Route 2
Otilonium
Reactant of Route 3
Reactant of Route 3
Otilonium
Reactant of Route 4
Reactant of Route 4
Otilonium
Reactant of Route 5
Reactant of Route 5
Otilonium
Reactant of Route 6
Otilonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.